2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a chemical compound that features a fluorophenyl group and a piperazine ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with piperazine under specific conditions. The reaction may proceed through the formation of an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may target the fluorophenyl group or the piperazine ring, leading to various reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.
Medicine: Investigated for its pharmacological properties, possibly as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol would depend on its specific biological target. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
- 2-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
- 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, alter lipophilicity, and affect the compound’s interaction with biological targets compared to its chloro, methyl, or bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJFVWBAXHOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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